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Compound of Interest

Compound Name: 3',5'-Dibromoacetophenone

CAS No.: 14401-73-1

Cat. No.: B081626

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3',5'-Dibromoacetophenone (C₈H₆Br₂O), a key intermediate in pharmaceutical and organic

synthesis.[1][2] This document is intended for researchers, scientists, and drug development

professionals, offering field-proven insights into the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction
3',5'-Dibromoacetophenone, with a molecular weight of 277.94 g/mol and a melting point of

63 °C, is a solid, off-white to yellow crystalline compound.[3][4] Its chemical structure, 1-(3,5-

dibromophenyl)ethanone, features a dibrominated aromatic ring attached to an acetyl group.[5]

The precise characterization of this molecule is paramount for its application in complex

synthetic pathways and for ensuring the purity and identity of resulting products. Spectroscopic

techniques provide a powerful toolkit for this purpose, each offering unique insights into the

molecular architecture and bonding.
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Physicochemical Properties of 3',5'-
Dibromoacetophenone
A foundational understanding of the physicochemical properties of 3',5'-
Dibromoacetophenone is essential for interpreting its spectroscopic data.

Property Value Source

Molecular Formula C₈H₆Br₂O PubChem[5]

Molecular Weight 277.94 g/mol PubChem[5]

CAS Number 14401-73-1 Biosynth[3]

Appearance White to yellow solid Chem-Impex[2]

Melting Point 63 °C Biosynth[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. For 3',5'-Dibromoacetophenone, both ¹H and ¹³C NMR provide critical data for

structural verification.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra of aromatic ketones like

3',5'-Dibromoacetophenone is crucial for data reproducibility.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3',5'-Dibromoacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically

deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.
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Instrumental Parameters (Example for a 500 MHz Spectrometer):

Spectrometer: Bruker AVANCE III 500 MHz or equivalent.[6]

Pulse Program: Standard pulse-acquire for ¹H and proton-decoupled pulse-acquire for ¹³C.

Temperature: 298 K.

Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C, depending on sample concentration.

Relaxation Delay: 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

Figure 1: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)
Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, the

following is a predicted spectrum based on established chemical shift principles for substituted

aromatic compounds.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.6 Singlet 3H -CH₃ (Acetyl group)

~7.9 Triplet 1H H-4'

~8.1 Doublet 2H H-2', H-6'

Interpretation:

The methyl protons of the acetyl group are expected to appear as a singlet around 2.6 ppm,

being deshielded by the adjacent carbonyl group.

The aromatic protons will be in the downfield region. The proton at the 4' position (H-4'),

situated between two bromine atoms, is expected to be a triplet due to coupling with the two

equivalent protons at the 2' and 6' positions.
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The protons at the 2' and 6' positions (H-2' and H-6') are chemically equivalent and are

expected to appear as a doublet due to coupling with the H-4' proton. The electron-

withdrawing effect of the carbonyl and bromine substituents will shift these protons

significantly downfield.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information

about their chemical environment.

Chemical Shift (δ, ppm) Assignment

~26.5 -CH₃ (Acetyl group)

~122 C-3', C-5'

~130 C-2', C-6'

~137 C-4'

~141 C-1'

~196 C=O (Carbonyl group)

Interpretation:

The methyl carbon of the acetyl group is expected at a characteristic upfield position (~26.5

ppm).[6]

The carbons directly bonded to the bromine atoms (C-3' and C-5') are expected to be shifted

to a higher chemical shift due to the electronegativity of bromine.

The remaining aromatic carbons (C-2', C-6', and C-4') will have distinct chemical shifts based

on their proximity to the electron-withdrawing acetyl and bromo substituents.

The quaternary carbon (C-1') attached to the acetyl group will be significantly downfield.

The carbonyl carbon (C=O) will be the most deshielded, appearing at the lowest field (~196

ppm), a characteristic feature of ketones.[7]
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy (Thin Solid
Film)
For a solid sample like 3',5'-Dibromoacetophenone, the thin solid film method is a common

and effective technique.

Dissolve a small amount (a few milligrams) of 3',5'-Dibromoacetophenone in a volatile

solvent such as dichloromethane or acetone.

Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and

instrumental interferences.

Figure 2: Workflow for FT-IR data acquisition using the thin solid film method.

IR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b081626/docs?utm_src=pdf-body#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b081626/docs?utm_src=pdf-body#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1690 Strong C=O stretch (Aryl ketone)

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~850-750 Strong C-H out-of-plane bending

~600-500 Medium-Strong C-Br stretch

Interpretation:

Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region is characteristic

of C-H stretching vibrations in the aromatic ring.

Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the C=O

stretching vibration of the ketone functional group. The conjugation with the aromatic ring

lowers this frequency from that of a typical aliphatic ketone.

Aromatic C=C Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic

of the carbon-carbon stretching vibrations within the benzene ring.

C-H Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the

out-of-plane bending of the C-H bonds on the substituted aromatic ring.

C-Br Stretch: The presence of one or more bands in the 600-500 cm⁻¹ region can be

attributed to the stretching vibrations of the carbon-bromine bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)
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Electron Impact (EI) is a common ionization technique for relatively small, volatile organic

molecules.

Introduce a small amount of the 3',5'-Dibromoacetophenone sample into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV).

This causes the molecule to ionize and fragment.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z).

A detector records the abundance of each ion.

Mass Spectral Data
The mass spectrum of 3',5'-Dibromoacetophenone is characterized by a molecular ion peak

and several key fragment ions.

m/z Relative Intensity Assignment

276/278/280 Moderate [M]⁺ (Molecular ion)

261/263/265 High [M - CH₃]⁺

182/184 Moderate [M - CH₃CO - Br]⁺

155/157 Moderate [C₆H₄Br]⁺

75 High [C₆H₃]⁺

43 High [CH₃CO]⁺

Interpretation:

Molecular Ion Peak: The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern

for a dibrominated compound, with peaks at m/z 276, 278, and 280 in an approximate 1:2:1
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ratio, corresponding to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

Loss of a Methyl Group: A prominent peak will be observed due to the loss of a methyl

radical (•CH₃) from the molecular ion, resulting in the [M - CH₃]⁺ fragment at m/z

261/263/265.

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the

aromatic ring can lead to the formation of a benzoyl-type cation.

Further Fragmentation: Subsequent fragmentation of the aromatic ring and other parts of the

molecule will give rise to smaller fragment ions, such as the phenyl cation and the acetyl

cation. The NIST mass spectrometry data for this compound shows prominent peaks at m/z

263, 75, and 74.[5]

[C₈H₆Br₂O]⁺˙
m/z 276/278/280

[M - CH₃]⁺
m/z 261/263/265- •CH₃

[CH₃CO]⁺
m/z 43

α-cleavage

[C₆H₃Br₂]⁺
m/z 234/236/238

- CO [C₆H₄Br]⁺
m/z 155/157

- Br• [C₆H₃]⁺
m/z 75

- HBr

Click to download full resolution via product page

Figure 3: Proposed fragmentation pathway for 3',5'-Dibromoacetophenone in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust analytical framework for the

identification and characterization of 3',5'-Dibromoacetophenone. The combination of NMR,

IR, and MS techniques allows for a detailed elucidation of its molecular structure, from the

carbon-hydrogen framework and functional groups to its molecular weight and fragmentation

behavior. This information is critical for ensuring the quality and consistency of this important

chemical intermediate in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b081626?utm_src=pdf-custom-synthesis#bc-rfq
https://sdbs.db.aist.go.jp/CompoundView.aspx?sdbsno=
https://www.chemimpex.com/products/27852
https://www.biosynth.com/p/FD55186/14401-73-1-35-dibromoacetophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6421344.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_5_-Dibromoacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3_5_-Dibromoacetophenone
https://www.rsc.org/suppdata/ob/c3/c3ob40277k/c3ob40277k.pdf
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b081626?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

